(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-pyridin-2-ylprop-2-en-1-one
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Description
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-pyridin-2-ylprop-2-en-1-one is a useful research compound. Its molecular formula is C13H9ClF3N3O and its molecular weight is 315.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
- Synthesis and Structural Study : The compound 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, closely related to the requested compound, was synthesized and its molecular structure studied by X-ray diffraction, compared to density-functional-theory (DFT) calculations. Theoretical calculations showed that this compound is stable and forms readily (Shen et al., 2012).
Photophysical Properties and OLED Applications
- Mechanoluminescent and OLEDs : Pt(II) complexes with pyrazole chelates, related to the requested compound, were synthesized, exhibiting mechanoluminescence and concentration-dependent photoluminescence. These complexes were used to fabricate high-efficiency organic light-emitting diodes (OLEDs) (Huang et al., 2013).
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Novel series of pyridines, structurally similar to the requested compound, were synthesized and evaluated for antimicrobial activity. They demonstrated significant potential against various microbial strains, highlighting their relevance in the development of antimicrobial agents (Bonacorso et al., 2015).
Electroluminescence in OLEDs
- High-Efficiency Electroluminescence in OLEDs : Iridium(III) complexes with pyrazol-pyridine ligands, similar to the compound , exhibited high phosphorescence quantum yields and were used in OLEDs, achieving high external quantum efficiencies (Su et al., 2021).
Properties
IUPAC Name |
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-pyridin-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c1-20-12(14)8(11(19-20)13(15,16)17)5-6-10(21)9-4-2-3-7-18-9/h2-7H,1H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPDPTSQTTVYSV-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=CC(=O)C2=CC=CC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=C/C(=O)C2=CC=CC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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